2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is an organophosphorus compound that features a biphenyl group attached to a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents. One common method is the reaction of biphenyl with phosphorus trichloride (PCl3) in the presence of a base, followed by the addition of an alcohol to form the dioxaphospholane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to lower oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific target and the nature of the interaction. The dioxaphospholane ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the dioxaphospholane ring.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
2-Fluorobiphenyl-4-boronic acid: A biphenyl derivative with a boronic acid group
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical reactivity and potential for coordination with metal ions. This makes it a valuable compound for applications in catalysis and materials science .
Properties
CAS No. |
87989-49-9 |
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Molecular Formula |
C14H13O2P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-(2-phenylphenyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C14H13O2P/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-15-10-11-16-17/h1-9H,10-11H2 |
InChI Key |
FQHAPFJDEAKOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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